molecular formula C14H20N2O4 B098377 1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 15336-84-2

1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B098377
CAS No.: 15336-84-2
M. Wt: 280.32 g/mol
InChI Key: MHVHSPJEOYGUMB-UHFFFAOYSA-N
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Description

1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a spirohydantoin derivative characterized by a cyclohexane ring fused to a hydantoin moiety (1,3-diazaspiro[4.5]decane-2,4-dione core) and two oxiranylmethyl (epoxide-containing methyl) substituents at the 1- and 3-positions. The spirohydantoin scaffold is known for its conformational rigidity and versatility in medicinal chemistry, enabling diverse biological interactions .

Properties

IUPAC Name

1,3-bis(oxiran-2-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20N2O4/c17-12-14(4-2-1-3-5-14)16(7-11-9-20-11)13(18)15(12)6-10-8-19-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVHSPJEOYGUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2CC3CO3)CC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884832
Record name 1,3-Diazaspiro[4.5]decane-2,4-dione, 1,3-bis(2-oxiranylmethyl)-
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Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15336-84-2
Record name 1,3-Bis(2-oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
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Record name 1,3-Diazaspiro(4.5)decane-2,4-dione, 1,3-bis(2-oxiranylmethyl)-
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Record name 1,3-Diazaspiro[4.5]decane-2,4-dione, 1,3-bis(2-oxiranylmethyl)-
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Record name 1,3-Diazaspiro[4.5]decane-2,4-dione, 1,3-bis(2-oxiranylmethyl)-
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Record name 1,3-bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
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Preparation Methods

Cyclocondensation of Diamines with Diesters

This method involves reacting a 1,5-diamine derivative with a diester (e.g., diethyl oxalate) under basic conditions. For example, the reaction of 1,5-diaminopentane with diethyl oxalate in ethanol at reflux yields the spirocyclic diketopiperazine structure. Key parameters include:

ParameterValue
SolventEthanol
Temperature78°C (reflux)
Reaction Time12–24 hours
Yield65–75%

Aza-Henry Reaction Followed by Cyclization

An alternative route employs nitroalkanes and chiral imines in an aza-Henry reaction to form nitroamine intermediates, which are subsequently reduced and cyclized. For instance, ethyl 4-nitrobutanoate reacts with N-tert-butanesulfinyl aldimines to generate nitro adducts, which undergo hydrogenation (H₂/Pd-C) and intramolecular lactamization to form the spiro core.

ParameterValue
CatalystPd-C (10 wt%)
Pressure1 atm H₂
SolventMethanol
Yield80–85%

Epoxidation: Introduction of Oxiranylmethyl Groups

The spirocyclic core is functionalized with epoxy groups via alkylation using epichlorohydrin. This step is critical for introducing the oxiranylmethyl (-CH₂-O-C₂H₃O) moieties.

Alkylation with Epichlorohydrin

The amine groups in 1,3-diazaspiro[4.5]decane-2,4-dione react with epichlorohydrin in a two-phase system (aqueous NaOH/organic solvent). The process involves:

  • Dispersion of Amine Hydrochloride : The spiro compound is converted to its hydrochloride salt to enhance solubility in water.

  • Epichlorohydrin Addition : Epichlorohydrin is added dropwise at 0–5°C to minimize side reactions (e.g., polymerization of epichlorohydrin).

  • Base-Mediated Ring Closure : NaOH facilitates the formation of the epoxy ring via intramolecular nucleophilic substitution.

ParameterValue
Molar Ratio (Core:Epichlorohydrin)1:2.2
Temperature0–5°C (initial), then 25°C
Reaction Time6–8 hours
Yield70–78%

Optimization Strategies

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction efficiency by enhancing interfacial contact.

  • Stoichiometric Control : Excess epichlorohydrin (2.2 equiv) ensures complete bis-alkylation while avoiding tri-substitution.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted epichlorohydrin and oligomeric byproducts.

Challenges and Mitigation

  • Epoxide Stability : The oxirane rings are prone to ring-opening under acidic or high-temperature conditions. Storage at 2–8°C in anhydrous solvents is recommended.

  • Regioselectivity : Competing N- vs. O-alkylation is minimized by using a large excess of epichlorohydrin and maintaining low temperatures.

  • Byproduct Formation : Oligomers from epichlorohydrin polymerization are suppressed by slow addition and rigorous pH control (pH 9–10).

Industrial-Scale Considerations

For bulk production, continuous flow reactors offer advantages in heat management and reproducibility. A typical setup might involve:

  • Reactor Type : Tubular flow reactor with static mixers.

  • Residence Time : 30–60 minutes.

  • Throughput : 100–200 kg/day (based on analogous epoxide syntheses) .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The epoxide groups can be oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxirane rings, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide groups typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted spirocyclic compounds.

Scientific Research Applications

1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The oxirane rings can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can affect various biological pathways and processes, depending on the specific targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The spiro[4.5]decane-2,4-dione core is shared among analogs, but substituent variations dictate pharmacological and physicochemical properties. Key comparisons include:

Compound Name Substituents Key Features
Target Compound 1,3-Bis(oxiranylmethyl) Epoxide groups enhance reactivity; potential for polymer crosslinking .
8-Amino-3-[2-(4-fluorophenoxy)ethyl] 8-Amino, 3-(4-fluorophenoxyethyl) Anticonvulsant activity via MES test (ED₅₀ = 25 mg/kg), comparable to phenytoin .
1-Methyl-8-phenyl 1-Methyl, 8-phenyl Simplified synthesis; explored for serotonin receptor antagonism .
3-(4-Methylphenylsulfonyl)-6-methyl 3-Sulfonyl, 6-methyl Hypoglycemic activity (60.79% glucose reduction vs. glipizide) .
8-Phenyl-3-(3-(4-phenylpiperazinyl)propyl) 3-Piperazinylpropyl, 8-phenyl 5-HT2A antagonism (IC₅₀ = 27.3 μM for platelet aggregation) .

Pharmacological Activity

  • Anticonvulsant Activity: Derivatives with electron-withdrawing groups (e.g., sulfonamides, fluorophenoxyethyl) show moderate to potent MES test activity. The target compound’s epoxides may limit CNS penetration due to reactivity, unlike 8-amino derivatives .
  • Antiplatelet Effects : Bulky substituents (e.g., piperazinylpropyl) improve 5-HT2A receptor binding, reducing platelet aggregation. Epoxides’ electrophilicity may interfere with such interactions .
  • Antidiabetic Activity : Sulfonyl and methyl groups at the 3- and 6-positions enhance hypoglycemic effects. The target compound’s epoxides lack direct evidence for metabolic modulation .

Physicochemical Properties

Property Target Compound 1-Methyl-8-phenyl 3-Sulfonyl-6-methyl
Molecular Weight ~280 g/mol (estimated) 244.3 g/mol 326.4 g/mol
Melting Point Not reported >300°C 218–220°C
Solubility Low (epoxide hydrophobicity) Low (aromatic substituents) Moderate (sulfonyl polarity)

Biological Activity

1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione (CAS No. 15336-84-2) is a complex organic compound characterized by a unique spirocyclic structure that includes two oxirane (epoxide) groups and a diazaspirodecane core. This structural configuration imparts significant rigidity and stability to the molecule, making it a subject of interest in various biological and medicinal research applications.

The molecular formula of this compound is C14H20N2O4, with a molar mass of 280.32 g/mol. The presence of oxirane groups suggests potential reactivity with nucleophiles, which can lead to diverse biological interactions.

PropertyValue
Molecular FormulaC14H20N2O4
Molar Mass280.32 g/mol
CAS Number15336-84-2
Chemical StructureSpirocyclic

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can influence various biological pathways and processes.

Key Mechanisms:

  • Covalent Bond Formation: The oxirane rings can react with nucleophiles such as amino acids in proteins, potentially modifying enzyme activity or altering signaling pathways.
  • Enzyme Inhibition: Similar compounds have shown promise as inhibitors for specific enzymes like soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and has implications in hypertension treatment .

Biological Activity

Research indicates that this compound exhibits various biological activities that could be leveraged for therapeutic applications:

Anticancer Activity

Studies have explored the potential of spirocyclic compounds in cancer therapy. The unique structure of this compound allows for targeted interactions with cellular components involved in cancer progression.

Cardiovascular Effects

Research into related compounds has demonstrated that derivatives based on the spirocyclic framework can act as effective antihypertensive agents by inhibiting sEH . This suggests that this compound may also have similar effects.

Case Studies

Several studies highlight the potential applications of spirocyclic compounds similar to this compound:

  • Hypertension Treatment: A study identified trisubstituted urea derivatives based on diazaspiro structures as potent sEH inhibitors that effectively reduced blood pressure in hypertensive models .
  • Cardiac Protection: Research on triazaspiro derivatives indicated their ability to inhibit mitochondrial permeability transition pore (mPTP) opening, reducing apoptotic rates in myocardial infarction models and improving cardiac function during reperfusion .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

CompoundKey FeaturesBiological Activity
This compound Contains two oxirane groupsPotential anticancer and antihypertensive effects
1,3,8-Triazaspiro[4.5]decane-2,4-dione Additional nitrogen atomEffective sEH inhibitor
2,8-Diazaspiro[4.5]decan-1-one Different substitution patternVaries; less studied

Q & A

Basic: What are the common synthetic methodologies for preparing 1,3-diazaspiro[4.5]decane-2,4-dione derivatives?

The synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives typically involves cyclization reactions using ketones, ammonium carbonate, and cyanide salts. A widely used protocol involves reacting cyclohexanone derivatives with ammonium carbonate and sodium cyanide in methanol/water under reflux conditions, yielding spirohydantoins with moderate to high efficiency (e.g., 77–97% yields for methyl-substituted derivatives) . Alternative methods include microwave-assisted synthesis, which reduces reaction times and improves yields for specific derivatives like 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione . Solvent systems such as DMF with potassium carbonate are also employed for alkylation or benzylation at the N3 position .

Advanced: How do structural modifications at the N3 and C8 positions influence anticonvulsant activity in spirohydantoin derivatives?

Structure–activity relationship (SAR) studies reveal that substitutions at the N3 and C8 positions critically modulate anticonvulsant efficacy. For example:

  • N3 modifications : Introducing sulfonamide or amide groups at N3 enhances activity. Derivatives with sulfonamide moieties (e.g., compound 24 ) exhibit superior protection against maximal electroshock (MES)-induced seizures compared to amide analogs, likely due to improved hydrogen-bonding interactions with target receptors .
  • C8 modifications : Amino groups at C8, when functionalized with aromatic substituents (e.g., 4-fluorophenoxyethyl), significantly reduce neurotoxicity while maintaining anticonvulsant potency. Compound 34 demonstrated ED50 values comparable to phenytoin in MES tests .
    Methodological insights include pharmacological evaluation via MES and rotarod tests, coupled with computational modeling to predict binding affinities .

Basic: What safety protocols are recommended for handling 1,3-diazaspiro[4.5]decane-2,4-dione derivatives?

Safety data sheets recommend:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust or aerosols form .
  • Storage : Cool, dry, and ventilated environments to maintain stability. Avoid incompatible materials like strong oxidizers .
  • Spill management : Use inert absorbents (e.g., sand) and avoid dry sweeping to prevent dust dispersion .

Advanced: How do intermolecular interactions influence the supramolecular assembly of spirohydantoin derivatives?

X-ray crystallography and DFT studies reveal that spirohydantoins form hydrogen-bonded centrosymmetric R22(8) synthons via N–H⋯O interactions. Fluorinated derivatives (e.g., 3-(4-fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione) exhibit additional C–H⋯F and F⋯F interactions, stabilizing 3D networks. These interactions correlate with enhanced thermal stability and solubility profiles, critical for crystallography-driven drug design .

Basic: What analytical techniques are used to characterize spirohydantoin derivatives?

Standard characterization includes:

  • Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., δ 1.77–1.78 ppm for cyclohexane protons) and IR for carbonyl (1,670–1,677 cm⁻¹) and sulfonamide (1,368 cm⁻¹) identification .
  • Mass spectrometry : ESI-MS and HRMS confirm molecular weights (e.g., m/z 486.5 for compound 7 ) .
  • Elemental analysis : Validates purity (C, H, N within ±0.4% of theoretical values) .

Advanced: How do spirohydantoin derivatives interact with muscarinic receptors, and what are their therapeutic implications?

Spirooxazolidine-2,4-dione analogs (e.g., 3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione) exhibit M1 receptor affinity, reversing scopolamine-induced amnesia in murine models at doses 100-fold lower than those causing hypothermia or salivation. This selectivity suggests potential as antidementia agents, with SAR studies emphasizing the necessity of a rigid spirocyclic core for receptor binding .

Basic: What solvents and reaction conditions optimize the synthesis of halogenated spirohydantoins?

Halogenated derivatives (e.g., 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione) are synthesized via nucleophilic substitution in dichloromethane or acetonitrile with K2CO3 as a base. Reactions typically proceed at 25–80°C, with purification via silica gel chromatography using chloroform/methanol (9:1) .

Advanced: What role do spirohydantoins play in supramolecular chemistry applications?

Functionalization with hydrophobic groups (e.g., phenyl 3,4,5-tris(dodecyloxy)benzoate) enables self-assembly into hexameric rosettes via H-bonding, forming thermotropic liquid crystals and organogels. These properties are leveraged in materials science for designing stimuli-responsive systems .

Basic: What pharmacological models are used to evaluate spirohydantoin derivatives?

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents .
  • Neurotoxicity : Rotarod test for motor coordination impairment .
  • Antiplatelet effects : Serotonin 5-HT2A receptor binding assays and platelet aggregation studies .

Advanced: How do computational methods aid in predicting the bioactivity of spirohydantoin derivatives?

Molecular docking and QTAIM analysis identify key interactions (e.g., hydrogen bonds with GABA_A receptors) and quantify interaction energies. For example, fluorinated derivatives show stronger C–H⋯F interactions, correlating with improved in vivo efficacy .

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